![molecular formula C20H23ClN2O3 B253083 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B253083.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and a dimethyl-phenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with morpholine under suitable conditions to form the intermediate 3-chloro-4-morpholin-4-yl-phenylamine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(3,4-dimethyl-phenoxy)-acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反応の分析
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
作用機序
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(3-Chloro-4-morpholin-4-yl-phenyl)-acetamide: Lacks the dimethyl-phenoxy group.
N-(4-Morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide: Lacks the chloro substitution.
N-(3-Chloro-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide: Lacks the morpholine ring.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to the combination of the chloro-substituted phenyl group, morpholine ring, and dimethyl-phenoxy moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C20H23ClN2O3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-3-5-17(11-15(14)2)26-13-20(24)22-16-4-6-19(18(21)12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
InChIキー |
FWYOFVWDDLSBHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B253000.png)
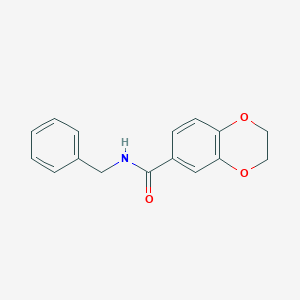

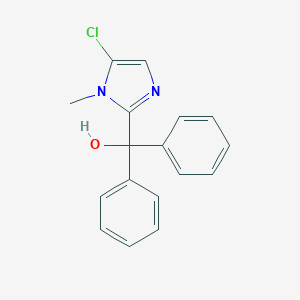
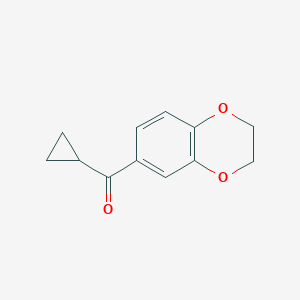
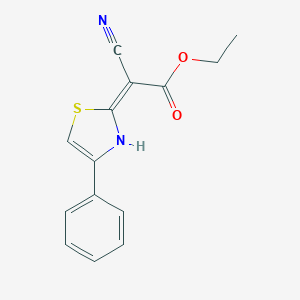
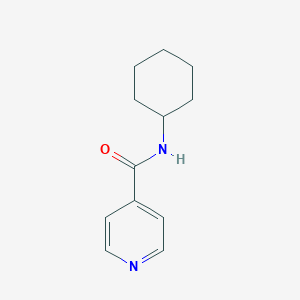
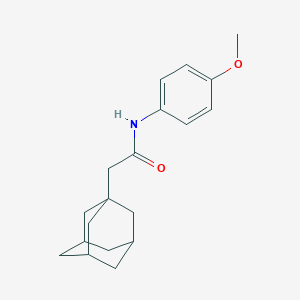

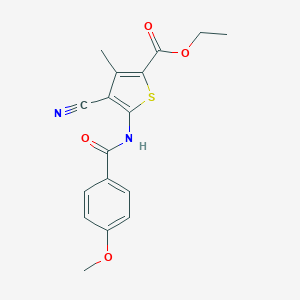
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
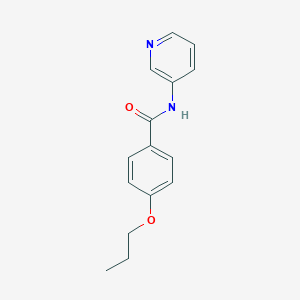
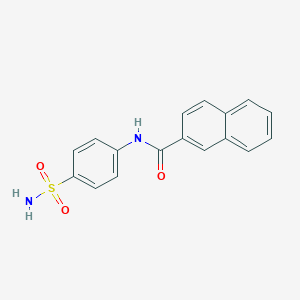
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
